DMH2
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Overview
Description
Mechanism of Action
Target of Action
Quinoline-based compounds have been known to exhibit a wide range of biological activities and can interact with various cellular targets .
Mode of Action
It’s known that quinoline-based compounds can interact with cells and exhibit various pharmacological effects .
Biochemical Pathways
Quinoline-based compounds are known to interact with various biochemical pathways, influencing a wide range of biological activities .
Result of Action
Quinoline-based compounds are known to exhibit a wide range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and reagents like potassium carbonate (K2CO3) under controlled temperatures .
Industrial Production Methods: Industrial production of DMH2 involves scaling up the laboratory synthesis process. The key steps include:
- Formation of the pyrazolo[1,5-a]pyrimidine core.
- Introduction of the quinoline moiety.
- Addition of the morpholine group. The process is optimized for yield and purity, with stringent quality control measures to ensure consistency .
Chemical Reactions Analysis
Types of Reactions: DMH2 primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Reagents such as halogenated compounds and bases like potassium carbonate (K2CO3) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) can be employed.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) are used
Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can be further analyzed for their biological activity .
Scientific Research Applications
DMH2 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool compound to study BMP signaling pathways.
Biology: Investigates the role of BMP receptors in cellular processes.
Medicine: Explores potential therapeutic applications in cancer treatment, particularly lung cancer.
Industry: Utilized in the development of new drugs targeting BMP receptors .
Comparison with Similar Compounds
- DMH1
- LDN-193189
- Dorsomorphin
Comparison: DMH2 is unique in its high selectivity for BMP type I receptors and its potent inhibitory effects on BMP signaling. Compared to DMH1 and LDN-193189, this compound demonstrates greater efficacy in downregulating Id1 and Id3 proteins and inhibiting cell proliferation .
Properties
IUPAC Name |
4-[2-[4-(3-quinolin-4-ylpyrazolo[1,5-a]pyrimidin-6-yl)phenoxy]ethyl]morpholine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N5O2/c1-2-4-26-24(3-1)23(9-10-28-26)25-18-30-32-19-21(17-29-27(25)32)20-5-7-22(8-6-20)34-16-13-31-11-14-33-15-12-31/h1-10,17-19H,11-16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXLXRNZCYAYUED-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=CC=C(C=C2)C3=CN4C(=C(C=N4)C5=CC=NC6=CC=CC=C56)N=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: How does 4-(2-(4-(3-(Quinolin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenoxy)ethyl)morpholine (DMH2) interact with its target and what are the downstream effects?
A: this compound acts as an antagonist of activin receptor-like kinase 3 (ALK3), a type of BMP receptor []. By binding to ALK3, this compound blocks the phosphorylation of SMAD proteins, which are downstream signaling molecules in the BMP pathway []. This inhibition of BMP signaling ultimately leads to enhanced liver regeneration after partial hepatectomy [].
Q2: What is the evidence for the in vivo efficacy of this compound in promoting liver regeneration?
A: In the study by [], this compound was tested in a mouse model of partial hepatectomy. The researchers found that administration of this compound led to a significant increase in liver weight compared to control animals, indicating enhanced liver regeneration []. Additionally, they observed that this compound treatment increased serum interleukin-6 levels and signal transducer and activator of transcription 3 phosphorylation in the liver, both of which are associated with liver regeneration [].
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